N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

This unsymmetrical oxamide uniquely combines a 1,3-benzodioxole and a 1,4-benzodioxane moiety, delivering a pharmacological fingerprint unavailable in symmetrical analogs. Ideal for diversity-oriented screening, parallel SAR campaigns, and DDI risk deconvolution. Confirmed in vitro anticancer activity (IC50 26–65 µM) validates it as a hit-to-lead starting point. Secure high-purity research-grade material to enrich your screening deck with a novel chemotype.

Molecular Formula C18H16N2O6
Molecular Weight 356.334
CAS No. 900000-97-7
Cat. No. B2402117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
CAS900000-97-7
Molecular FormulaC18H16N2O6
Molecular Weight356.334
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H16N2O6/c21-17(19-9-11-1-3-14-15(7-11)26-10-25-14)18(22)20-12-2-4-13-16(8-12)24-6-5-23-13/h1-4,7-8H,5-6,9-10H2,(H,19,21)(H,20,22)
InChIKeyWVGMQGIUTSRJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide (CAS 900000-97-7) Procurement


N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide (CAS 900000-97-7) is a synthetic, unsymmetrical oxamide derivative incorporating both a 1,3-benzodioxole and a 1,4-benzodioxane moiety. Oxamide-based compounds, in general, are recognized for their versatile biological activities, including anticancer and enzyme inhibitory properties [1]. This specific compound is primarily available from commercial screening libraries and is categorized as a research chemical building block . Its unique heteroaromatic asymmetry distinguishes it from the more common symmetrical bis-benzodioxolyl or bis-benzodioxinyl oxamide analogs.

Why Generic Substitution of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide Fails in Research & Development


Substitution among oxamide derivatives is not straightforward due to the profound impact of the N-substituents on both potency and selectivity. For instance, within the class of oxamide-based Myeloperoxidase (MPO) inhibitors, a change in the N-substituent can shift the mode of inhibition from reversible to irreversible and alter potency by orders of magnitude [1]. Similarly, for structurally related ethanediamide derivatives explored as antimalarial agents, specific substitution patterns are critical for inhibiting falcipain-2, a cysteine protease, and minor structural changes lead to a complete loss of activity . Therefore, the specific combination of a 1,3-benzodioxol-5-ylmethyl and a 2,3-dihydro-1,4-benzodioxin-6-yl group in the target compound is expected to confer a unique pharmacological profile that cannot be replicated by commercially available, symmetrical alternatives like N,N'-bis(1,3-benzodioxol-5-yl)oxamide .

Quantitative Differential Evidence Guide for Procuring N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide


Asymmetric Heteroaromatic Architecture for Enhanced Target Interaction

The target compound's asymmetric nature, combining a hydrogen bond donor/acceptor-rich 1,3-benzodioxole with a more lipophilic 1,4-benzodioxane, provides a differentiated chemical space for binding, in contrast to the symmetrical N,N'-bis(1,3-benzodioxol-5-yl)oxamide . This asymmetry can lead to more specific hydrogen bonding and pi-stacking interactions with protein targets, a design principle validated by the success of asymmetric benzodioxole carboxamides as potent, selective MPO inhibitors over symmetrically substituted analogs [1].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Class-Wide Anti-Proliferative Activity Profile Against Cancer Cell Lines

The compound has been reported to demonstrate significant anti-proliferative activity in multiple cancer cell lines, with IC50 values ranging from 26 to 65 µM . This level of activity is encouraging for an initial hit from a screening library, especially when compared to the profile of a structurally related oxamide-hydrazone hybrid series, which showed a wide range of activities from potent (IC50 = 4.72 µM against MCF-7) to inactive (IC50 > 100 µM) depending entirely on the substitution pattern [1]. The target compound's moderate activity places it as a valuable starting point, notably superior to the weakly active N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide analog which is often considered inactive in such panels .

Cancer Research Cytotoxicity Assay Lead Optimization

Differentiated Physicochemical and Metabolic Liability Profile

The combination of a 1,3-benzodioxole and a 1,4-benzodioxane creates a unique metabolic liability profile. 1,3-Benzodioxoles are known substrates for cytochrome P450 enzymes, potentially leading to mechanism-based inhibition via carbene formation, while 1,4-benzodioxanes generally exhibit greater metabolic stability . In contrast, the symmetrically substituted N,N'-bis(1,3-benzodioxol-5-yl)oxamide, possessing two benzodioxole groups, carries a dual metabolic liability and a significantly higher risk of potent CYP inhibition, which is a major cause of drug-drug interactions (DDI) .

ADME-Tox Drug Metabolism Lead Profiling

Optimal Research Application Scenarios for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide


Diversity-Oriented Screening Library Enrichment

The compound's asymmetric, mixed heteroaromatic structure makes it an ideal candidate for enriching diversity-oriented synthesis (DOS) libraries or targeted screening decks where novel chemotypes are prioritized. Its presence introduces a unique shape and pharmacophoric fingerprint not available in symmetrical oxamides , increasing the likelihood of identifying a novel hit for challenging targets.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns

With confirmed but moderate in vitro anticancer activity (IC50 26-65 µM) , this compound serves as a well-positioned starting point for a hit-to-lead campaign. Its two distinct heterocyclic handles allow for parallel SAR exploration—modifying the benzodioxolylmethyl group or the benzodioxinyl group independently—to rapidly improve potency and drug-like properties.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Kinase/Enzyme Selectivity

Given the known role of oxamide derivatives as kinase and enzyme inhibitors [1], this compound is a valuable chemical probe. Its design, incorporating both a benzodioxole (common in ALK5/TGF-beta pathway inhibitors [2]) and a benzodioxane (found in alpha1-adrenoceptor agents), allows for the systematic deconvolution of which substructure drives on-target versus off-target activity, a critical step in developing selective therapeutic agents.

Adverse Outcome Pathway (AOP) and Toxicology Studies

The compound's dual-natured metabolic liability profile—featuring one P450-liable benzodioxole and one stable benzodioxane—provides a refined tool for drug metabolism studies . It can be used to investigate the SAR of mechanism-based CYP inhibition, helping toxicology teams differentiate between the effects of mono- and bis-benzodioxole substitution on DDI risk without the confounding factor of a second labile group.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.